molecular formula C15H22N2O3 B13910935 ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate

ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate

Cat. No.: B13910935
M. Wt: 278.35 g/mol
InChI Key: SYGMPLWVLSPREV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate typically involves the esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 3-aminobenzoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate is unique due to the presence of the amino and dimethylbutanoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate

InChI

InChI=1S/C15H22N2O3/c1-5-20-14(19)10-7-6-8-11(9-10)17-13(18)12(16)15(2,3)4/h6-9,12H,5,16H2,1-4H3,(H,17,18)/t12-/m1/s1

InChI Key

SYGMPLWVLSPREV-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)[C@H](C(C)(C)C)N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C(C)(C)C)N

Origin of Product

United States

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